4-Nonylpiperazine-1-carboxamide
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Overview
Description
4-Nonylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a nonyl group attached to the piperazine ring, which is further connected to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylpiperazine-1-carboxamide typically involves the reaction of nonylamine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonylamine+Piperazine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nonylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nonyl group or the carboxamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Nonylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nonylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylpiperazine-1-carboxamide
- 4-Phenylpiperazine-1-carboxamide
- 4-Methylpiperazine-1-carboxamide
Uniqueness
4-Nonylpiperazine-1-carboxamide is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities. Compared to other piperazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it a valuable compound for various applications.
Properties
CAS No. |
89026-60-8 |
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Molecular Formula |
C14H29N3O |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
4-nonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H29N3O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14(15)18/h2-13H2,1H3,(H2,15,18) |
InChI Key |
MGCSKXNZRCRVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1CCN(CC1)C(=O)N |
Origin of Product |
United States |
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